Adenosine receptor inhibitor 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

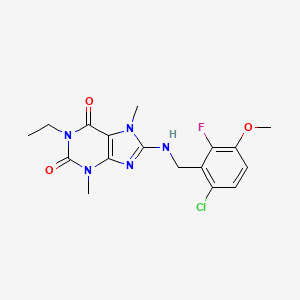

Molekularformel |

C17H19ClFN5O3 |

|---|---|

Molekulargewicht |

395.8 g/mol |

IUPAC-Name |

8-[(6-chloro-2-fluoro-3-methoxyphenyl)methylamino]-1-ethyl-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C17H19ClFN5O3/c1-5-24-15(25)13-14(23(3)17(24)26)21-16(22(13)2)20-8-9-10(18)6-7-11(27-4)12(9)19/h6-7H,5,8H2,1-4H3,(H,20,21) |

InChI-Schlüssel |

HKSYRVBXUDUZDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C2=C(N=C(N2C)NCC3=C(C=CC(=C3F)OC)Cl)N(C1=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Adenosine A1 Receptor Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Adenosine (B11128) A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator in a multitude of physiological processes, particularly within the central nervous, cardiovascular, and renal systems.[1][2] Its ubiquitous expression and inhibitory function make it a high-value therapeutic target for conditions ranging from cardiac arrhythmias and heart failure to neuropathic pain and epilepsy.[2][3][4] A1AR inhibitors, which block the action of the endogenous ligand adenosine, offer a promising therapeutic strategy. This guide provides a comprehensive overview of the A1AR signaling cascade, the mechanisms of action for different classes of inhibitors, detailed protocols for their pharmacological characterization, and a summary of relevant quantitative data.

The Adenosine A1 Receptor Signaling Pathway

The A1AR is a glycoprotein (B1211001) that primarily couples to the inhibitory G proteins of the Gi/o family.[1][5][6] Activation of the receptor by adenosine initiates a cascade of intracellular events designed to reduce cellular activity and metabolism.[1][7]

2.1 G Protein Coupling and Effector Modulation

Upon agonist binding, the A1AR catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[6] Both components are then free to interact with and modulate various downstream effectors.[6][8]

The primary signaling pathways include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][6][9] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[6]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It promotes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[2] Concurrently, it inhibits N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx.[1] Both actions contribute to a decrease in neuronal excitability and neurotransmitter release.[10]

-

Activation of Phospholipase C (PLC): A1AR activation can also stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

Mechanism of Action of A1 Receptor Inhibitors

Inhibitors of the A1AR prevent or reduce the effects of endogenous adenosine. They are broadly classified based on their binding site and mechanism of action.

3.1 Orthosteric Antagonism

Orthosteric antagonists are compounds that bind directly to the same site as the endogenous ligand, adenosine, but do not activate the receptor.[2] By occupying this "orthosteric" site, they competitively block adenosine from binding and initiating the downstream signaling cascade.[11] This blockade reverses the inhibitory effects of adenosine, which can lead to increased neuronal excitability, enhanced cardiac contractility, and other tissue-specific effects.[10][11] Xanthine derivatives like caffeine (B1668208) and theophylline (B1681296) are classic, non-selective examples, while compounds like 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) exhibit high selectivity for the A1AR.[7]

3.2 Allosteric Modulation

Allosteric modulators bind to a topographically distinct site on the receptor, separate from the adenosine binding pocket.[2][12] This binding event induces a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand.

-

Negative Allosteric Modulators (NAMs): NAMs reduce the affinity and/or efficacy of adenosine. They act as non-competitive inhibitors.

-

Positive Allosteric Modulators (PAMs): PAMs enhance the affinity and/or efficacy of adenosine.[2] While not inhibitors, they represent an important therapeutic strategy for "tuning" receptor activity.[3][13]

The key advantage of allosteric modulators is the potential for greater subtype selectivity, as allosteric sites are typically less conserved across receptor subtypes than the highly conserved orthosteric site.[2][13] This can lead to drugs with fewer off-target side effects.

Pharmacological Characterization: Protocols and Data

The affinity and functional potency of A1AR inhibitors are determined using a suite of in vitro assays.

4.1 Radioligand Binding Assays

These assays directly measure the interaction of a compound with the receptor. They are used to determine an inhibitor's affinity (Ki).

4.1.1 Detailed Experimental Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the A1AR (e.g., rat brain cortex or CHO cells with recombinant human A1AR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.[15]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., using a BCA assay).[15]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation (e.g., 6-150 µg protein/well), a fixed concentration of a selective A1AR radioligand (e.g., 1 nM [3H]CCPA or [3H]DPCPX), and varying concentrations of the unlabeled inhibitor compound.[14][16]

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM 2-chloroadenosine).[14]

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[14][17]

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the inhibitor to generate a competition curve.

-

Determine the IC50 (concentration of inhibitor that displaces 50% of the radioligand) from the curve using non-linear regression.

-

Calculate the inhibitor's affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

4.1.2 Quantitative Data: A1AR Antagonist Affinities

| Compound | Receptor Source | Radioligand | Ki (nM) |

| DPCPX | Human A1 (CHO cells) | [3H]DPCPX | 0.5 - 2.0 |

| CPT | Rat Brain | [3H]CHA | 2.4 |

| CPX | Rat Brain | [3H]DPCPX | 0.3 |

| Theophylline | Human A1 | [3H]DPCPX | 10,000 |

| Caffeine | Human A1 | [3H]DPCPX | 50,000 |

| Data are representative values compiled from multiple sources. |

4.2 Functional Assays

Functional assays measure the effect of an inhibitor on the receptor's signaling output.

4.2.1 Detailed Experimental Protocol: cAMP Inhibition Assay

This assay measures an antagonist's ability to reverse agonist-mediated inhibition of cAMP production.

-

Cell Culture and Plating:

-

Assay Procedure:

-

Wash cells with a stimulation buffer (e.g., HBSS with 0.1% BSA).[19]

-

Add the A1AR antagonist at various concentrations to the wells.

-

Add a fixed concentration of an A1AR agonist (e.g., NECA) to the wells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce cAMP production.

-

Include a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) in the buffer to prevent cAMP degradation.[18]

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes).[18]

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common formats include:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Based on competition between cellular cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody.[18]

-

AlphaScreen: A bead-based assay where competition between cellular and biotinylated cAMP modulates a chemiluminescent signal.[19]

-

Enzyme Immunoassay (EIA): A competitive immunoassay format.

-

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

Determine the IC50 value, which represents the concentration of antagonist required to restore 50% of the forskolin-stimulated cAMP signal that was inhibited by the agonist.

-

This IC50 value reflects the functional potency of the antagonist.

-

4.2.2 Detailed Experimental Protocol: [35S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation and is a powerful tool for quantifying the functional consequences of ligand binding.[20][21] It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.[22]

-

Membrane Preparation:

-

Prepare A1AR-expressing membranes as described in the radioligand binding protocol (Section 4.1.1).

-

-

Assay Incubation:

-

In a 96-well plate, combine membranes, a fixed concentration of an A1AR agonist (to stimulate G protein activation), and varying concentrations of the test antagonist.

-

Add GDP to the assay buffer to ensure G proteins are in their inactive, GDP-bound state at the start of the reaction.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.[15]

-

-

Separation and Detection:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters, similar to the binding assay, to capture the membranes with bound [35S]GTPγS.[22]

-

Wash with ice-cold buffer and quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the log concentration of the antagonist.

-

The antagonist will produce a concentration-dependent decrease in the agonist-stimulated signal.

-

Determine the IC50 value from the resulting inhibition curve to quantify the antagonist's functional potency at the level of G protein coupling.

-

Conclusion

Adenosine A1 receptor inhibitors modulate cellular function by preventing the endogenous ligand adenosine from activating its cognate receptor. Orthosteric antagonists achieve this through direct, competitive blockade of the adenosine binding site, while allosteric modulators offer a more nuanced, non-competitive mechanism with the potential for greater subtype selectivity. The characterization of these inhibitors relies on a robust combination of radioligand binding assays to determine affinity (Ki) and functional assays, such as cAMP and GTPγS binding, to quantify their potency in blocking signal transduction. A thorough understanding of these mechanisms and experimental methodologies is paramount for the rational design and development of novel A1AR-targeted therapeutics for a wide range of human diseases.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 3. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 4. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 8. Structure and function of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 11. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. Allosteric modulation of A1-adenosine receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Assay in Summary_ki [bdb99.ucsd.edu]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Role of adenosine A1 receptor in cardiovascular disease

An In-depth Technical Guide on the Role of the Adenosine (B11128) A1 Receptor in Cardiovascular Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

The adenosine A1 receptor (A1R), a G-protein coupled receptor ubiquitously expressed in the cardiovascular system, plays a critical role in cardiac physiology and pathophysiology.[1][2][3] Extracellular adenosine, an endogenous nucleoside released during metabolic stress such as ischemia and hypoxia, activates the A1R, triggering a cascade of intracellular signaling events.[2][4][5] These pathways primarily involve the inhibition of adenylyl cyclase via Gαi, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels through Gβγ subunits.[6][7] Functionally, A1R activation exerts profound effects on the heart, including negative chronotropy (slowing of heart rate), dromotropy (slowing of atrioventricular conduction), and inotropy (reduction of contractility), primarily by antagonizing β-adrenergic stimulation.[1][6][8][9] A key role of the A1R is its powerful cardioprotective effect, particularly in the context of ischemic preconditioning and ischemia-reperfusion injury, where its activation limits infarct size and improves functional recovery.[4][10][11] However, its role in conditions like heart failure and arrhythmias is more complex, presenting both therapeutic opportunities and challenges.[2][12] This guide provides a comprehensive overview of A1R signaling, its multifaceted roles in cardiovascular diseases, and key experimental methodologies used in its study, aiming to serve as a resource for researchers and professionals in cardiovascular drug development.

Introduction

Adenosine is a purine (B94841) nucleoside that functions as a crucial signaling molecule in virtually all tissues, including the heart.[1][4] Its extracellular concentration increases significantly under conditions of metabolic stress, such as hypoxia and ischemia, where it acts as a protective autacoid.[2][5] The physiological effects of adenosine are mediated by four distinct G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2]

The Adenosine A1 Receptor (A1R) is highly expressed in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, atrial and ventricular myocytes, and coronary vasculature.[3][5] It is a 326-amino acid protein that couples primarily to inhibitory G-proteins (Gαi/o).[7] This coupling is central to its function, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][13] This mechanism directly opposes the effects of catecholamines mediated by β-adrenergic receptors, forming the basis of A1R's anti-adrenergic and cardioprotective actions.[1][8] Understanding the intricate signaling and physiological roles of A1R is paramount for developing targeted therapies for a range of cardiovascular disorders.

A1R Signaling Pathways in the Cardiovascular System

Activation of the A1R by adenosine initiates a multi-faceted signaling cascade that is critical for its effects on the heart. The primary pathways involve both Gαi- and Gβγ-mediated events.

Canonical Gαi-cAMP Pathway

Upon agonist binding, the A1R undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[6][13] The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA). This is the principal mechanism behind the A1R's anti-adrenergic effects, as it counteracts the β-adrenergic receptor-mediated increase in cAMP.[5][14] In ventricular myocytes, this pathway leads to the inhibition of L-type Ca2+ currents, contributing to a negative inotropic effect.[2][5]

Gβγ-Mediated Signaling

The dissociated Gβγ dimer also acts as a second messenger, directly interacting with and modulating various effector proteins, most notably ion channels.[7] In the SA and AV nodes, Gβγ activates the G-protein-coupled inwardly rectifying potassium channel (GIRK or IK,Ado), leading to potassium efflux, membrane hyperpolarization, and a shortened action potential duration.[2] This action is cAMP-independent and is responsible for the negative chronotropic and dromotropic effects of adenosine.[15]

Non-Canonical Pathways

In addition to the canonical pathways, A1R activation can also engage other signaling cascades. These include the activation of Phospholipase C (PLC) and Phospholipase D (PLD), leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[7][16] A1R stimulation can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[1][16] These pathways are implicated in the long-term effects of A1R activation, such as ischemic preconditioning and the modulation of cardiac growth and hypertrophy.[14][16]

Caption: A1R signaling cascade in cardiomyocytes.

Physiological and Pathophysiological Roles of A1R in the Heart

The widespread expression and potent signaling of A1R translate into significant regulatory functions in both the healthy and diseased heart.

Electrophysiology: Chronotropy, Dromotropy, and Arrhythmias

A1R activation is a primary mechanism for slowing heart rate and AV nodal conduction.[1] By activating IK,Ado channels in the SA and AV nodes, adenosine causes hyperpolarization, which suppresses pacemaker cell automaticity (negative chronotropy) and slows impulse conduction (negative dromotropy).[1][2] This effect is harnessed clinically, where a rapid intravenous bolus of adenosine is used to terminate re-entrant supraventricular tachycardias.[12][15]

However, the role of A1R in arrhythmias can be a "double-edged sword".[3] While anti-arrhythmic in the ventricles through its anti-adrenergic actions, A1R activation can be pro-arrhythmic in the atria.[3][5] The shortening of the atrial action potential duration can facilitate re-entry mechanisms, potentially inducing atrial fibrillation (AF).[2] Indeed, increased A1R expression has been associated with bradycardia and a higher risk of atrial arrhythmias.[2][3]

Myocardial Contractility and Anti-Adrenergic Effects

In ventricular myocytes, A1R primarily exerts an indirect negative inotropic effect by opposing β-adrenergic stimulation.[1][5][8] By inhibiting adenylyl cyclase and lowering cAMP levels, A1R activation counteracts the catecholamine-induced enhancement of L-type Ca2+ currents and myofilament Ca2+ sensitivity.[5] This "functional antagonism" is a crucial protective mechanism, shielding the heart from excessive sympathetic stimulation during events like myocardial ischemia.[6][14] Studies in isolated murine hearts have shown that A1R activation with the agonist CCPA can reduce the contractile response to the β-agonist isoproterenol (B85558) by 27%.[8]

Cardioprotection: Ischemic Preconditioning and Reperfusion Injury

One of the most significant roles of A1R is in cardioprotection.[4][10] The phenomenon of ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent prolonged ischemic insult, is largely mediated by endogenous adenosine acting on A1Rs.[3][4][10] A1R activation during ischemia or early reperfusion reduces infarct size, limits myocardial stunning, and improves post-ischemic functional recovery.[6][10][17] The protective mechanisms are multifactorial, involving the preservation of ATP, activation of PKC and MAPK pathways, and potential modulation of mitochondrial function.[4][18] Studies using transgenic mice overexpressing cardiac A1Rs have demonstrated that the level of protection is dependent on receptor number, with overexpression leading to enhanced resistance to ischemic injury.[10]

Cardiac Remodeling: Hypertrophy and Heart Failure

The role of A1R in chronic conditions like cardiac hypertrophy and heart failure is complex. A1R activation has been shown to have anti-hypertrophic effects in vitro and in vivo.[14][19] In neonatal rat cardiomyocytes, A1R stimulation inhibited protein synthesis induced by hypertrophic agonists like phenylephrine (B352888) and angiotensin II.[14][19] In a mouse model of pressure-overload hypertrophy (transverse aortic constriction), treatment with an A1R agonist attenuated the development of hypertrophy and prevented the transition to heart failure.[14][19] The proposed mechanisms include anti-adrenergic effects, reduced plasma norepinephrine, and upregulation of regulator of G protein signaling 4 (RGS4).[14]

Conversely, in the context of established heart failure, A1R antagonists have been investigated for their diuretic and renal-protective effects.[20][21][22] By blocking A1Rs in the kidney, these agents can increase sodium and water excretion without significantly compromising the glomerular filtration rate, which is a common issue with conventional diuretics.[21][22]

Data Presentation

Table 1: Binding Affinities of Select Ligands for the Human Adenosine A1 Receptor

| Ligand | Type | Radioligand | Ki / Kd (nM) | Citation(s) |

| CPA (N6-cyclopentyladenosine) | Agonist | [3H]CCPA | ~1 | [23] |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | [3H]DPCPX | ~10 | [24] |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Antagonist | [3H]DPCPX | 2.37 ± 0.20 | [24] |

| CGS 21680 | A2A-selective Agonist | [3H]CCPA | 2490 | [25] |

| Theophylline | Non-selective Antagonist | N/A | Modest Affinity | [22] |

| Note: Values are approximate and can vary based on experimental conditions (e.g., cell type, buffer composition). |

Table 2: Effects of A1R Modulation on Key Cardiovascular Parameters

| Condition | Intervention | Model | Key Quantitative Finding | Citation(s) |

| β-Adrenergic Stimulation | A1R Agonist (CCPA) | Isolated Murine Heart | 27% reduction in contractile response to isoproterenol. | [8] |

| Myocardial Ischemia | A1R Overexpression (~1000x) | Transgenic Mouse Heart | Increased time-to-ischemic contracture and improved functional recovery. | [10] |

| Pressure-Overload Hypertrophy | A1R Agonist (CADO) | Mouse (TAC model) | Heart/body weight ratio reduced from 8.34 to 6.80 mg/g. | [14][19] |

| Pressure-Overload Hypertrophy | A1R Agonist (CADO) | Mouse (TAC model) | Lung/body weight ratio reduced from 10.03 to 6.23 mg/g, indicating less congestion. | [14][19] |

Table 3: Cardiovascular Phenotypes of A1R Genetically Modified Mice

| Mouse Model | Genetic Modification | Key Cardiovascular Phenotype | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | A1R Knockout (A1R-KO) | Deletion of Adora1 gene | Abolished tubuloglomerular feedback; reduced ischemic preconditioning benefit; altered blood pressure response to Angiotensin II. |[26][27][28] | | A1R Overexpression (A1R-TG) | Cardiac-specific overexpression of rat A1R | Lower intrinsic heart rate; increased resistance to myocardial ischemia. |[10] |

Key Experimental Methodologies

Studying the A1R requires a combination of biochemical, cellular, and in vivo techniques to probe its binding characteristics, functional activity, and physiological relevance.

Radioligand Binding Assays

These assays are fundamental for characterizing the affinity and density of receptors in a given tissue or cell preparation.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Tissues (e.g., heart ventricles) or cells expressing A1R are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in a buffer containing adenosine deaminase to remove endogenous adenosine. The final pellet containing the cell membranes is stored at -80°C. Protein concentration is determined using a method like the Bradford assay.[24]

-

Assay Setup: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 15-40 µg) with a fixed concentration of a high-affinity A1R radiolabeled antagonist (e.g., 0.5 nM [3H]DPCPX).[24]

-

Competition: Add increasing concentrations of an unlabeled "competitor" ligand (the compound being tested).

-

Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.[24][29]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound radioligand.[29]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. The amount of radioactivity, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the log concentration of the competitor ligand. This generates a sigmoidal competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) can be determined. The Ki (inhibition constant), a measure of the competitor's affinity, is then calculated using the Cheng-Prusoff equation.

Caption: Key steps in a radioligand binding assay.

Functional Assays

Functional assays measure the downstream consequences of receptor activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.

-

[35S]GTPγS Binding Assay: This assay measures the first step in G-protein activation.[30] It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation.[31] The amount of incorporated radioactivity is proportional to the degree of G-protein activation. This assay is useful for determining agonist potency (EC50) and efficacy (Emax) and is less subject to signal amplification than downstream assays.[30][31][32]

-

cAMP Measurement Assays: To quantify the canonical A1R signaling output, changes in intracellular cAMP levels are measured. Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an A1R agonist. The A1R-mediated inhibition of cAMP production is then quantified using methods like competitive immunoassays (e.g., ELISA) or reporter-based systems (e.g., GloSensor™).[14][33]

In Vivo Models

-

Genetically Modified Mice: A1R knockout (KO) mice, where the Adora1 gene is deleted, and transgenic mice that overexpress A1R specifically in the heart have been invaluable tools.[10][26][34] Studies in these animals have confirmed the role of A1R in ischemic preconditioning, heart rate control, and renal function.[10][26][28]

-

Disease Models: To study the A1R in a pathophysiological context, researchers use models such as:

-

Myocardial Infarction: Typically induced by permanent or temporary ligation of a coronary artery (e.g., the left anterior descending artery) to study ischemia-reperfusion injury.

-

Pressure-Overload Hypertrophy: Induced by transverse aortic constriction (TAC), where a suture is placed around the aorta to increase afterload on the left ventricle, leading to hypertrophy and eventually heart failure.[14][19]

-

Atherosclerosis Models: A1R knockout mice have been crossbred with apolipoprotein E (apoE) knockout mice to investigate the role of A1R in the development of atherosclerotic lesions.[35]

-

Conclusion and Future Directions

The adenosine A1 receptor is a central regulator of cardiovascular function and a key mediator of myocardial protection. Its well-defined roles in controlling heart rate, conduction, and response to ischemic stress have made it an attractive therapeutic target for decades. Activation of A1R offers clear benefits in acute ischemic settings, while its antagonism is a promising strategy for managing fluid overload in heart failure.

Despite this, the clinical translation of A1R-targeted drugs has been hampered by on-target side effects, such as bradycardia and atrioventricular block for agonists, and potential CNS effects for antagonists.[20] Future research is likely to focus on several key areas:

-

Biased Agonism: Developing ligands that selectively activate cardioprotective pathways (e.g., PKC/ERK) without engaging the pathways that cause negative chronotropic and dromotropic effects (e.g., GIRK channel activation).

-

Allosteric Modulation: Designing molecules that bind to a site on the receptor distinct from the adenosine binding site. These allosteric modulators can fine-tune the receptor's response to endogenous adenosine, potentially offering greater selectivity and a better safety profile.

-

Subtype Selectivity: Continued development of highly selective agonists and antagonists is crucial to minimize off-target effects mediated by other adenosine receptor subtypes (A2A, A2B, A3).

A deeper understanding of the nuanced signaling and regulation of the A1R in different cardiovascular disease states will be essential to unlock its full therapeutic potential and bring novel, effective treatments to patients.

References

- 1. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Contractile effects of adenosine A1 and A2A receptors in isolated murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Cardiac myocytes rendered ischemia resistant by expressing the human adenosine A1 or A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine A1 receptor activation is arrhythmogenic in the developing heart through NADPH oxidase/ERK- and PLC/PKC-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A1 receptor mediated myocardial infarct size reduction by endogenous adenosine is exerted primarily during ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activation of adenosine A1 receptor attenuates cardiac hypertrophy and prevents heart failure in murine left ventricular pressure-overload model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 21. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brainkart.com [brainkart.com]

- 23. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Adenosine A1-receptor knockout mice have a decreased blood pressure response to low-dose ANG II infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 014161 - A[1]R knock-out (A1R KO) Strain Details [jax.org]

- 29. Assay in Summary_ki [bdb99.ucsd.edu]

- 30. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 32. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 34. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery and Development of Selective A₁ Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and development of selective adenosine (B11128) A₁ receptor (A₁R) antagonists. It covers the fundamental signaling pathways, a generalized drug discovery workflow, key compound classes with their associated binding affinities, and detailed experimental protocols crucial for their evaluation.

The Adenosine A₁ Receptor and Its Signaling Pathway

The adenosine A₁ receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, particularly in the brain, heart, and kidneys.[1][2] Its activation by the endogenous ligand adenosine typically leads to inhibitory effects on cellular activity.[1][3] The A₁R couples primarily to Gᵢ and Gₒ proteins.[4] Upon activation, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5][6] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).[4]

Furthermore, A₁R activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[1][4] This pathway can mobilize intracellular calcium and activate protein kinase C (PKC). The G protein subunits can also directly modulate ion channels, leading to the activation of potassium channels (causing hyperpolarization) and the inhibition of calcium channels, which suppresses neurotransmitter release.[1][3][4]

Selective antagonists block these pathways by preventing adenosine from binding to the A₁ receptor, thereby inhibiting its downstream effects. This has therapeutic potential for conditions where A₁ receptor activity is excessive, such as in certain cardiovascular and renal diseases.[7]

Caption: A₁ Receptor Signaling Pathway.

Workflow for Antagonist Discovery and Development

The development of selective A₁R antagonists follows a structured, multi-stage process common in drug discovery. It begins with identifying and validating the target, proceeds through screening and optimization, and culminates in preclinical and clinical trials.

Caption: Drug Discovery and Development Workflow.

Key Classes and Binding Affinities of Selective A₁R Antagonists

The search for A₁R antagonists has yielded several chemical classes, with xanthine (B1682287) derivatives being among the most well-studied. Structure-based virtual screening has also become a powerful tool for identifying novel, non-xanthine scaffolds.[8] The table below summarizes the binding affinities (Kᵢ) for selected antagonists at human adenosine receptor subtypes. High selectivity for A₁R over A₂ₐR is a key objective in many development programs.

| Compound | Chemical Class | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) | hA₃ Kᵢ (nM) | Selectivity (A₂ₐ/A₁) |

| DPCPX | Xanthine | 0.4 - 2.4 | >1000 | >1000 | >417 |

| KW-3902 (Rolipram) | Xanthine | <10 | >2000 | - | >200 |

| BG9928 | Xanthine Derivative | <10 | >2000 | - | >200 |

| SLV320 | Non-xanthine | 2.1 | 1400 | >10000 | ~667 |

| Compound 8 (from screen) | Novel Heterocycle | 200 | 3000 | - | 15 |

| Compound 28c (optimized) | Tetrahydrofuran Derivative | 22 | >10000 | - | >450 |

Data compiled from multiple sources.[8][9][10][11][12] Note that Kᵢ values can vary based on experimental conditions.

Detailed Experimental Protocols

Accurate characterization of antagonist affinity and function is paramount. The following are standard protocols used in the field.

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an antagonist.

-

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK293 cells).[11][13][14]

-

Radioligand: A high-affinity A₁R antagonist radioligand, such as [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).[8][11][14]

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.[14]

-

Test Compounds: Antagonists of interest dissolved in DMSO.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, potent A₁R ligand like XAC (xanthine amine congener) or NECA.[13][15]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

-

Protocol:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In assay tubes, combine the cell membranes (10-20 µg protein/tube), a fixed concentration of the radioligand (e.g., 1 nM [³H]DPCPX), and varying concentrations of the test compound.[11][12] For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific control ligand.

-

Equilibration: Incubate the mixture for 60-90 minutes at 25°C or 30°C to allow binding to reach equilibrium.[13][16]

-

Separation: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.

-

Objective: To determine the functional potency (e.g., pA₂ or Kₑ) of an antagonist.

-

Materials:

-

Cell Line: A cell line expressing the human A₁R and a cAMP reporter system (e.g., GloSensor™ cAMP Assay in HEK293 cells).[17]

-

Agonist: A potent A₁R agonist, such as NECA (5′-N-ethylcarboxamidoadenosine) or CPA (N⁶-cyclopentyladenosine).[16][18]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), to raise basal cAMP levels, as A₁R is Gᵢ-coupled.[18]

-

Test Compounds: Antagonists of interest.

-

cAMP Detection Kit: A commercial kit based on principles like competitive protein binding, HTRF, or luciferase reporters.[17][19]

-

Luminometer/Plate Reader: Appropriate for the chosen detection kit.

-

-

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.[17]

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the A₁R agonist (e.g., the EC₈₀ concentration of NECA) in the presence of forskolin to all wells (except the negative control).

-

Incubation: Incubate for an additional 15-30 minutes to allow for cAMP modulation.[18]

-

Lysis and Detection: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol. For live-cell assays, read the signal directly.[17]

-

Data Analysis: Generate agonist dose-response curves in the presence of different fixed concentrations of the antagonist. A rightward shift in the agonist's EC₅₀ indicates competitive antagonism. The data can be analyzed using a Schild regression to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response.[18] This value provides a measure of the antagonist's potency.

-

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]

- 5. innoprot.com [innoprot.com]

- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Adenosine A1 Receptor Signaling in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core signaling pathways associated with the Adenosine (B11128) A1 receptor (A1R) in neurons. The A1R, a G protein-coupled receptor (GPCR), is a critical modulator of neuronal activity and a key target for therapeutic development. This document details its canonical and non-canonical signaling cascades, presents quantitative data for key ligands, and provides detailed experimental protocols for studying its function.

Introduction to the Adenosine A1 Receptor

The Adenosine A1 receptor is a high-affinity receptor for the endogenous nucleoside adenosine and belongs to the P1 class of purinergic GPCRs.[1][2] In the central nervous system (CNS), A1Rs are abundantly expressed, with the highest densities found in the hippocampus, cortex, cerebellum, and thalamus.[3] Their subcellular localization is widespread, occurring on presynaptic terminals, postsynaptic densities, and extrasynaptic membranes of neuronal cell bodies, axons, and dendrites.[3]

Functionally, the A1R is predominantly inhibitory.[4] Presynaptic activation of A1Rs curtails the release of excitatory neurotransmitters like glutamate, while postsynaptic activation typically leads to membrane hyperpolarization, reducing neuronal excitability.[5][6] These actions collectively position the A1R as a crucial homeostatic regulator, protecting neurons from overexcitation and metabolic stress.[7]

Core Signaling Pathways

Activation of the A1R by an agonist initiates a cascade of intracellular events by coupling to pertussis toxin-sensitive heterotrimeric G proteins of the Gαi/o family.[4][8] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate various downstream effectors.[3]

Canonical Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the A1R is the inhibition of adenylyl cyclase (AC). The activated Gαi subunit directly binds to and inhibits AC, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.[3] This canonical pathway is a major contributor to the A1R's inhibitory effects on neuronal function.

Non-Canonical Pathways

Beyond AC inhibition, A1R activation triggers several other important signaling cascades.

The Gβγ subunits released upon A1R activation can stimulate Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3] DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of cellular proteins, influencing processes like ion channel activity and gene expression.[3][7]

A1R signaling directly impacts neuronal membrane potential and synaptic transmission by modulating various ion channels.

-

Potassium (K+) Channels: The Gβγ dimer directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This increases K+ efflux, leading to membrane hyperpolarization and a decrease in neuronal excitability. A1R activation can also open ATP-sensitive K+ (KATP) channels, further contributing to this hyperpolarizing effect.[3][9]

-

Calcium (Ca2+) Channels: The Gαi/o subunit and/or Gβγ dimer can inhibit presynaptic voltage-gated Ca2+ channels (N-, P/Q-types).[4][10] This action reduces Ca2+ influx into the presynaptic terminal upon arrival of an action potential, thereby inhibiting the release of neurotransmitters.[6]

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]

- 6. Presynaptic adenosine A1 receptors modulate excitatory transmission in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Essential role of adenosine, adenosine A1 receptors, and ATP-sensitive K+ channels in cerebral ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Adenosine A1 Receptor in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the adenosine (B11128) A1 receptor (A1R), a key modulator of neuronal activity in the central nervous system (CNS). This document details the receptor's distribution, signaling pathways, and the experimental methodologies used for its characterization, offering a valuable resource for researchers and professionals in neuroscience and drug development.

Quantitative Distribution of Adenosine A1 Receptors in the Human CNS

The adenosine A1 receptor is heterogeneously distributed throughout the human brain, with notable concentrations in regions critical for cognition, memory, and motor control.[1][2] Quantitative analysis through autoradiography and positron emission tomography (PET) has provided valuable insights into the receptor's density in various brain structures.

| Brain Region | Receptor Density/Binding | Method | Radioligand | Reference |

| Hippocampus (CA1, Stratum Radiatum/Pyramidale) | 598 fmol/mg gray matter (Bmax) | Autoradiography | [3H]DPCPX | [3] |

| Hippocampus (Stratum Oriens, Pyramidale, Radiatum) | Highest Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Insular Cortex (Superficial Layer) | 430 fmol/mg gray matter (Bmax) | Autoradiography | [3H]DPCPX | [3] |

| Cerebral Cortex | High Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Striatum (Caudate Nucleus, Putamen) | High Density | Autoradiography / PET | N6-[3H]Cyclohexyl-adenosine / 11C-MPDX | [1][4] |

| Thalamus (Medial and Anterior Nuclei) | High Density | Autoradiography / PET | N6-[3H]Cyclohexyl-adenosine / 11C-MPDX | [1][4] |

| Nucleus Accumbens | Intermediate Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Amygdala | Intermediate Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Cerebellum | Low Density | Autoradiography / PET | N6-[3H]Cyclohexyl-adenosine / 11C-MPDX | [1][4] |

| Hypothalamus | Low Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Brainstem | Very Low Density | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

| Spinal Cord (Substantia Gelatinosa) | Low but Measurable | Autoradiography | N6-[3H]Cyclohexyl-adenosine | [1] |

Adenosine A1 Receptor Signaling Pathways

Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events primarily through its coupling to Gi/o proteins.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] Additionally, the βγ subunits of the G protein can directly modulate the activity of various ion channels, leading to neuronal hyperpolarization and inhibition of neurotransmitter release.[6][8] The A1R can also activate other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades.[5][8]

Caption: Adenosine A1 Receptor Signaling Cascade.

Experimental Protocols

The characterization and quantification of adenosine A1 receptors in the CNS rely on several key experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of receptors in tissue homogenates.

Protocol:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[9]

-

Incubation: In a final volume of 200-400 µL, combine the membrane preparation (e.g., 150 µg protein), a specific radioligand for the A1 receptor (e.g., [3H]CCPA or [3H]DPCPX) at various concentrations, and buffer.[10][11]

-

Determination of Non-Specific Binding: In a parallel set of tubes, add a high concentration of a non-labeled A1 receptor ligand (e.g., 10 µM 2-chloroadenosine) to saturate the receptors and determine non-specific binding.[10]

-

Equilibrium Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[9][10]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand.[9][11]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax values.[9]

Caption: Radioligand Binding Assay Workflow.

Quantitative Autoradiography

Autoradiography allows for the visualization and quantification of receptor distribution within intact tissue sections.

Protocol:

-

Tissue Sectioning: Freeze the brain tissue and cut thin sections (e.g., 10-20 µm) using a cryostat. Thaw-mount the sections onto microscope slides.[12][13]

-

Pre-incubation: Pre-incubate the slides in buffer to remove endogenous ligands.[13][14]

-

Incubation: Incubate the tissue sections with a specific A1 receptor radioligand (e.g., [3H]CHA or [3H]DPCPX) until equilibrium is reached.[12][13] For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled ligand.[13]

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a brief rinse in distilled water.[13][15]

-

Drying: Dry the sections rapidly, for instance, under a stream of cold, dry air.[12]

-

Exposure: Appose the dried sections to a radiation-sensitive film or a phosphor imaging plate along with radioactive standards for a specific duration.[13]

-

Image Analysis: Develop the film or scan the imaging plate. Quantify the signal intensity in different brain regions using a densitometry system, and correlate the signal with the radioactive standards to determine receptor density.[13]

Caption: Quantitative Autoradiography Workflow.

Immunohistochemistry (IHC)

Immunohistochemistry is used to visualize the cellular and subcellular localization of the A1 receptor protein using specific antibodies.

Protocol:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the tissue and then cryoprotect it in a sucrose (B13894) solution. Cut frozen sections using a cryostat.[16] For formalin-fixed paraffin-embedded (FFPE) tissue, deparaffinize and rehydrate the sections.[17]

-

Antigen Retrieval: For FFPE sections, perform heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer to unmask the antigen.[17]

-

Permeabilization and Blocking: Permeabilize the tissue sections (e.g., with Triton X-100 or methanol-acetone) to allow antibody penetration. Block non-specific antibody binding sites using a blocking solution (e.g., normal serum or bovine serum albumin).[16][17]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the adenosine A1 receptor overnight at 4°C or for a few hours at room temperature.[16][17]

-

Secondary Antibody Incubation: Wash the sections to remove unbound primary antibody. Incubate with a labeled secondary antibody that recognizes the primary antibody (e.g., conjugated to a fluorophore or an enzyme like HRP).[16]

-

Detection: If using a fluorescently labeled secondary antibody, visualize the staining using a fluorescence microscope. If using an enzyme-conjugated secondary antibody, add a substrate (e.g., DAB for HRP) to produce a colored precipitate, and visualize with a light microscope.[17]

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI or hematoxylin) to visualize cell nuclei. Mount the sections with a mounting medium and coverslip for microscopic analysis.[16][17]

Caption: Immunohistochemistry Workflow.

References

- 1. Adenosine A1 receptors in the human brain: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A1-receptors in human brain: characterization and autoradiographic visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of adenosine receptors in the postmortem human brain: an extended autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. jneurosci.org [jneurosci.org]

- 13. Autoradiography [fz-juelich.de]

- 14. Autoradiographic localization of adenosine A1 receptors in rat brain using [3H]XCC, a functionalized congener of 1,3-dipropylxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke [thno.org]

- 17. labpages2.moffitt.org [labpages2.moffitt.org]

Adenosine A1 Receptor in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adenosine (B11128) A1 receptor (A1R), a ubiquitously expressed G protein-coupled receptor in the central nervous system, plays a critical and complex role in neuromodulation. Primarily known for its neuroprotective functions mediated by the inhibition of excitatory neurotransmission, recent evidence points towards a more nuanced involvement in the pathophysiology of neurodegenerative diseases. Dysregulation of A1R expression and signaling has been identified in Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. This technical guide provides an in-depth overview of the A1R, its signaling pathways, its multifaceted role in various neurodegenerative conditions, and its potential as a therapeutic target. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in the field.

Introduction to the Adenosine A1 Receptor

Adenosine is a purine (B94841) nucleoside that functions as a crucial neuromodulator in the brain.[1] Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] The A1 receptor is the most abundant adenosine receptor in the brain, with high expression in the hippocampus, cerebral cortex, cerebellum, and thalamus.[3]

Structurally, the A1R is a monomeric glycoprotein (B1211001) of approximately 35-36 kDa.[4] It couples primarily to inhibitory G proteins (Gi/o), and its activation generally leads to a suppression of neural activity.[4][5] This is achieved presynaptically by inhibiting the release of excitatory neurotransmitters like glutamate (B1630785) and postsynaptically by hyperpolarizing the neuronal membrane.[6] This fundamental inhibitory role has traditionally positioned the A1R as a neuroprotective agent, particularly in conditions of excitotoxicity such as ischemia.[7] However, prolonged activation or altered expression may contribute to pathological processes in chronic neurodegenerative diseases.[6]

A1R Signaling Pathways

Activation of the A1R by adenosine initiates a cascade of intracellular events through both G protein-dependent and independent mechanisms. The canonical pathway involves the inhibition of adenylyl cyclase, while non-canonical pathways include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) cascades.

Canonical Gi/o-Coupled Pathway

Upon agonist binding, the A1R undergoes a conformational change, activating its associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[5]

Figure 1. Canonical A1R signaling pathway via Gi/o protein-mediated inhibition of adenylyl cyclase.

Gβγ-Mediated Pathways and Ion Channel Modulation

The dissociated Gβγ subunit is also an active signaling component. It can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5] This hyperpolarization decreases neuronal excitability. The Gβγ subunit can also inhibit voltage-gated Ca2+ channels, which directly reduces neurotransmitter release from presynaptic terminals.[8]

Phospholipase C and MAPK Activation

A1R activation can also stimulate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). Furthermore, A1R signaling can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK1/2).[1][10] This pathway is often initiated by the Gβγ subunit and can involve PKC and other protein tyrosine kinases (PTKs), ultimately influencing cell proliferation, differentiation, and survival.[11]

Figure 2. Key non-canonical A1R signaling pathways involving Gβγ subunits, PLC, MAPK/ERK, and ion channels.

A1R in Neurodegenerative Diseases: A Dual Role

The role of the A1R in chronic neurodegenerative conditions is not straightforward. While its acute activation is generally neuroprotective by curbing excitotoxicity, chronic alterations in receptor density and signaling can contribute to disease pathology.

Alzheimer's Disease (AD)

In AD, A1R expression is significantly altered. Postmortem studies of AD brains show a redistribution of A1Rs, with immunoreactivity found in degenerating neurons, neurofibrillary tangles, and the dystrophic neurites of senile plaques.[12][13] This suggests an accumulation of the receptor in sites of pathology. However, quantitative autoradiography has revealed significant decreases in A1R density (Bmax) in specific hippocampal regions, such as the molecular layer of the dentate gyrus and the CA1 and CA3 regions.[14] This loss likely reflects the damage to neuronal pathways in AD.[14]

Functionally, A1R activation has been shown to increase the production of soluble amyloid precursor protein (sAPP) and promote the ERK-dependent phosphorylation and translocation of tau protein, a key component of neurofibrillary tangles.[13] This suggests that despite its neuroprotective potential, chronic A1R signaling could paradoxically contribute to the development of core AD pathologies.

Parkinson's Disease (PD)

While the adenosine A2A receptor has been the primary focus in PD research, the A1R also plays a significant modulatory role. A1Rs are co-localized with dopamine (B1211576) D1 receptors in the striatum and substantia nigra.[15] There is an inhibitory interaction where A1R activation can block the facilitation of GABA release that is normally induced by D1 receptor activation.[16] This interplay suggests that A1R antagonists could potentially enhance dopaminergic signaling, although this is less explored than A2A antagonism. A putative mutation in the gene encoding the A1R has also been linked to PD susceptibility.[15]

Huntington's Disease (HD)

HD is characterized by profound neuronal loss in the striatum.[3] Studies on post-mortem HD brains have shown a significant decrease (around 60%) in A1R density in the striatum.[3] However, PET imaging studies have revealed a more dynamic picture: a global upregulation of A1R is observed in early pre-manifest gene carriers, which then decreases considerably as the disease becomes manifest, especially in the striatum.[7] The initial upregulation may be a compensatory neuroprotective response to excitotoxicity, which ultimately fails as the disease progresses. A1R agonists have shown neuroprotective effects in animal models of HD, reducing striatal lesion size by inhibiting glutamate release.[17]

Amyotrophic Lateral Sclerosis (ALS)

In ALS, which involves the degeneration of motor neurons, the adenosinergic system is also dysregulated. In the SOD1(G93A) mouse model of ALS, A1R levels are decreased even before the onset of symptoms.[18] At the neuromuscular junction of presymptomatic SOD1(G93A) mice, the normal functional inhibitory cross-talk between A1R and A2A receptors is lost.[16] In symptomatic mice, there is an increase in tonic A1R activation, which may contribute to the failure of neuromuscular transmission in later stages of the disease.[2]

Quantitative Data Summary

Quantitative analysis of receptor density (Bmax), ligand affinity (Kd), and inhibitory constants (Ki) is crucial for understanding the state of the A1R system in disease and for drug development.

Table 1: A1R Density (Bmax) in Neurodegenerative Diseases

| Disease | Brain Region | Change vs. Control | Bmax (fmol/mg protein) | Radioligand | Reference |

| Alzheimer's Disease | Dentate Gyrus (Molecular Layer) | ↓ Decreased | Control: 1040 ± 101, AD: 588 ± 57 | [3H]DPCPX | [14] |

| CA3 | ↓ Decreased | Control: 1022 ± 117, AD: 757 ± 77 | [3H]DPCPX | [14] | |

| Frontal Cortex | ↑ Increased (318%) | Control: 110.8 ± 17.5, AD: 352.4 ± 46.1 | [3H]DPCPX | [15] | |

| Huntington's Disease | Striatum | ↓ Decreased (60%) | Data described as 60% reduction | [3H]CHA | [3] |

| ALS (SOD1 G93A mice) | Cortex (Symptomatic) | ↓ Decreased | WT: ~1.2, SOD1: ~0.6 (relative units) | Western Blot | [18] |

| Spinal Cord (Pre-symptomatic) | ↑ Increased | WT: ~0.9, SOD1: ~2.1 (relative mRNA) | qRT-PCR | [6] |

Note: Values are approximate and may vary based on methodology. Direct comparison between studies should be made with caution.

Table 2: Binding Affinities (Ki) of Common A1R Ligands

| Compound | Type | Ki (nM) | Species/Tissue | Reference |

| Agonists | ||||

| Adenosine | Endogenous Agonist | 33 | Rat Astrocytes | [19] |

| CPA (N6-Cyclopentyladenosine) | Selective Agonist | 0.82 | Rat Astrocytes | [19] |

| R-PIA ((R)-N6-Phenylisopropyladenosine) | Agonist | 1.1 | Rat Astrocytes | [19] |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | 14 | Rat Astrocytes | [19] |

| Antagonists | ||||

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Selective Antagonist | 0.53 | Rat Astrocytes | [19] |

| Caffeine (B1668208) | Non-selective Antagonist | 12,000 | Rat Astrocytes | [19] |

| KW-3902 | Selective Antagonist | < 10 | Human | [20] |

| BG9928 | Selective Antagonist | < 10 | Human | [20] |

Key Experimental Protocols

Investigating the A1R requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for A1R

This protocol is used to determine the density (Bmax) and affinity (Kd) of A1Rs in a tissue homogenate using a radiolabeled antagonist like [3H]DPCPX.

1. Membrane Preparation:

-

Homogenize frozen brain tissue (e.g., cortex, hippocampus) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors).[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

2. Saturation Binding Assay:

-

In a 96-well plate, add 50-100 µg of membrane protein per well.

-

Add increasing concentrations of [3H]DPCPX (e.g., 0.05 to 10 nM) in duplicate.

-

For non-specific binding (NSB), add a high concentration of a non-labeled competitor (e.g., 10 µM cold DPCPX) to a parallel set of tubes.

-

Incubate the plate for 60-120 minutes at 25°C with gentle agitation.[7]

-

Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine).

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding (Total Binding - NSB) and analyze the data using non-linear regression (one-site specific binding) to determine Bmax and Kd.

Figure 3. Experimental workflow for a radioligand binding assay to quantify A1R density and affinity.

Western Blotting for A1R Expression

This protocol allows for the semi-quantitative detection of A1R protein levels in cell or tissue lysates.

1. Sample Preparation:

-

Prepare tissue or cell lysates as described in the membrane preparation protocol (Section 5.1, Step 1), but use a lysis buffer containing detergents (e.g., RIPA buffer) to solubilize membrane proteins.

-

Determine protein concentration of the lysate supernatant.

2. SDS-PAGE:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2] A wet transfer overnight at 4°C and 20-30V is often recommended for GPCRs.

4. Immunoblotting:

-

Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T).

-

Incubate the membrane with a primary antibody specific for A1R (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 1-2 hours at room temperature.

-

Wash the membrane again as in the previous step.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system (e.g., CCD camera) or X-ray film.

-

Analyze band intensity using densitometry software. Normalize the A1R signal to a loading control protein (e.g., β-actin or GAPDH).

Functional cAMP Assay

This assay measures the functional consequence of A1R activation (i.e., the inhibition of cAMP production). Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.

1. Cell Preparation:

-

Culture cells expressing the A1R (e.g., CHO-A1R or SH-SY5Y cells) in a 96- or 384-well plate.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer.

2. Assay Procedure (Gi-coupled receptor):

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate baseline cAMP production.

-

Immediately add varying concentrations of the A1R agonist to be tested.

-

Incubate the plate for 30-60 minutes at room temperature.[21]

3. Detection (HTRF):

-

Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.[21]

-

Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

The HTRF ratio (665/620) is inversely proportional to the amount of cAMP produced. Calculate agonist IC50 values (for inhibition of the forskolin (B1673556) response) using non-linear regression.

A1R and Neuroinflammation

Neuroinflammation, driven by glial cells like microglia and astrocytes, is a key component of neurodegenerative diseases.[22] A1R is expressed on these glial cells and plays a role in modulating their activity.

-

Microglia: A1R activation on microglia generally exerts an anti-inflammatory effect. It can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β and suppress microglial proliferation and phagocytosis.[23] This suggests that A1R signaling can help to quell excessive inflammatory responses in the brain.

-

Astrocytes: Astrocytes can adopt different reactive phenotypes, including the neurotoxic "A1" phenotype, which is induced by factors released from activated microglia (e.g., IL-1α, TNF, C1q).[12][24] These A1 astrocytes lose their ability to support neuronal survival and promote the death of neurons and oligodendrocytes.[24] While the direct role of A1R in modulating this specific phenotypic switch is still under investigation, its presence on astrocytes indicates a potential role in regulating astrocytic responses during neuroinflammation.

Therapeutic Potential and Future Directions

The dual nature of the A1R presents both challenges and opportunities for therapeutic development.

-

A1R Agonists: Given their potent neuroprotective effects against excitotoxicity, A1R agonists are attractive candidates.[17] However, their clinical development has been hampered by significant cardiovascular side effects (e.g., bradycardia, hypotension) and receptor desensitization upon chronic use.[7] The development of partial agonists or allosteric modulators that can fine-tune receptor activity without causing strong side effects or desensitization is a promising area of research.

-

A1R Antagonists: In situations where chronic A1R signaling may be detrimental (e.g., contributing to tau pathology in AD or disrupting dopamine signaling in PD), selective A1R antagonists could be beneficial. The widespread use of the non-selective antagonist caffeine has been epidemiologically linked to a lower risk for both AD and PD, though this is often attributed to its action on A2A receptors.